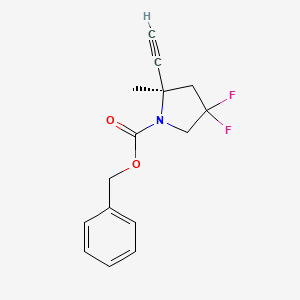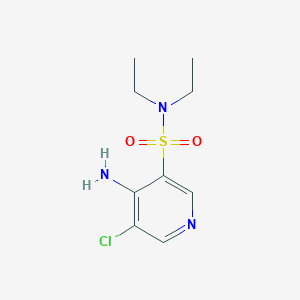
4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide is a synthetic organic compound characterized by its pyridine ring substituted with amino, chloro, and sulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the chlorination of 3-pyridinesulfonamide, followed by the introduction of the amino group through nucleophilic substitution. The final step involves the alkylation of the nitrogen atoms with diethyl groups under basic conditions.
Example Synthetic Route:
Chlorination: 3-Pyridinesulfonamide is treated with a chlorinating agent such as thionyl chloride (SOCl₂) to introduce the chloro group.
Amination: The chlorinated intermediate undergoes nucleophilic substitution with ammonia (NH₃) to introduce the amino group.
Alkylation: The resulting 4-amino-5-chloropyridine-3-sulfonamide is then alkylated using diethyl sulfate ((C₂H₅)₂SO₄) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to sulfinamide or thiol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
科学研究应用
Chemistry
In chemistry, 4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups.
Medicine
Medically, derivatives of this compound may exhibit antibacterial or antifungal properties, making them candidates for drug development.
Industry
In industry, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable sulfonamide group.
作用机制
The mechanism of action of 4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and exerting antibacterial effects.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C9H14ClN3O2S |
|---|---|
分子量 |
263.75 g/mol |
IUPAC 名称 |
4-amino-5-chloro-N,N-diethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H14ClN3O2S/c1-3-13(4-2)16(14,15)8-6-12-5-7(10)9(8)11/h5-6H,3-4H2,1-2H3,(H2,11,12) |
InChI 键 |
ULINRSQFMFTGNC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CN=CC(=C1N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-((3S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B13015488.png)
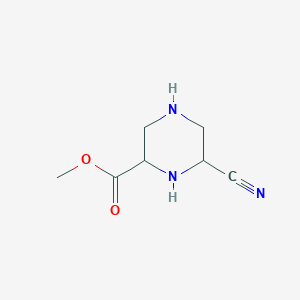

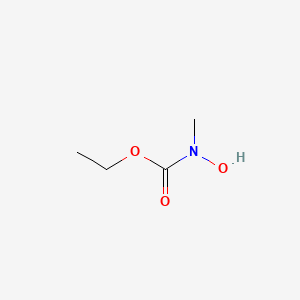
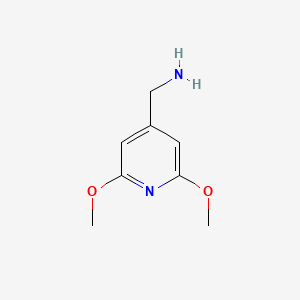

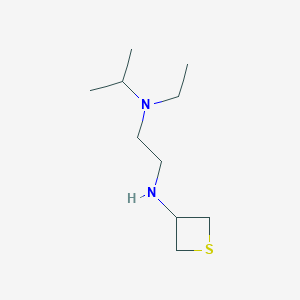

![7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13015540.png)
![2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13015543.png)


